2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOERTVADMVAHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371636 | |

| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162462-08-0 | |

| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane

Foreword: Navigating the Data Scarcity for a Niche Isomer

For the seasoned researcher, the pursuit of knowledge often leads to the exploration of novel molecules with untapped potential. 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane (C4H2Cl2F6) represents one such frontier. While its isomers, particularly the 2,3-dichloro variant, have been synthesized and characterized, a comprehensive profile of the 2,2-dichloro isomer remains conspicuously absent from readily available literature. This guide is crafted to address this knowledge gap, not by presenting pre-existing data, but by providing a robust framework for understanding and predicting its physical properties.

This document moves beyond a simple recitation of facts. It is designed as a practical and intellectual tool for our audience of fellow scientists and drug development professionals. We will delve into a comparative analysis of related compounds, apply fundamental principles of physical chemistry to forecast the behavior of the 2,2-dichloro isomer, and, most critically, provide detailed, field-proven methodologies for its synthesis and the empirical determination of its physical characteristics. Our commitment is to scientific integrity, ensuring that every protocol is a self-validating system and every estimation is grounded in established scientific principles.

The Landscape of Dichloro-Hexafluorobutane Isomers: A Comparative Overview

To understand the physical properties of the 2,2-dichloro isomer, it is instructive to first examine its known structural relatives. The positioning of the chlorine atoms on the butane backbone significantly influences intermolecular forces, molecular symmetry, and, consequently, the macroscopic physical properties.

Below is a summary of the known physical properties of a closely related isomer, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, which will serve as our primary reference for estimation.

| Property | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | This compound (Estimated) |

| Molecular Formula | C4H2Cl2F6 | C4H2Cl2F6 |

| Molecular Weight | 234.96 g/mol | 234.96 g/mol |

| CAS Number | 384-54-3[1] | Not readily available |

| Boiling Point | 83-84 °C[1] | Slightly lower than 2,3-isomer |

| Density | 1.557 g/cm³[1] | Similar to 2,3-isomer |

| Flash Point | 12.3 °C[1] | Similar to 2,3-isomer |

| Refractive Index | 1.333[1] | Similar to 2,3-isomer |

A Note on Estimation: The estimations for the 2,2-dichloro isomer are based on theoretical considerations of how the change in chlorine atom positions will affect intermolecular forces and molecular packing. These are not substitutes for empirical data but serve as a scientifically grounded starting point for experimental design.

Theoretical Underpinnings: Predicting the Influence of Isomerism

The shift of a chlorine atom from the C3 to the C2 position, creating a geminal dichloro- arrangement in the 2,2-isomer, is expected to induce subtle but significant changes in its physical properties compared to the vicinal 2,3-isomer.

-

Polarity and Dipole Moment: The 2,2-dichloro isomer will possess a different molecular geometry and charge distribution. The C-Cl bonds are polar, and their congregation on a single carbon atom will likely result in a larger net molecular dipole moment compared to the more symmetrically substituted 2,3-isomer. This increased polarity would lead to stronger dipole-dipole interactions between molecules.

-

Molecular Shape and Packing: The 2,3-dichloro isomer has a more linear and potentially more flexible backbone, which can allow for more efficient packing in the liquid and solid states. The gem-dichloro group in the 2,2-isomer introduces more steric bulk around the C2 carbon, potentially disrupting efficient packing.

-

Intermolecular Forces and Boiling Point: The boiling point is a direct reflection of the strength of intermolecular forces. While the increased dipole moment of the 2,2-isomer would suggest stronger intermolecular attractions and thus a higher boiling point, the decreased efficiency of molecular packing due to steric hindrance could counteract this effect. It is therefore reasonable to predict a boiling point for the 2,2-dichloro isomer that is slightly lower than that of the 2,3-isomer, as the effect of molecular shape on London dispersion forces often plays a dominant role.

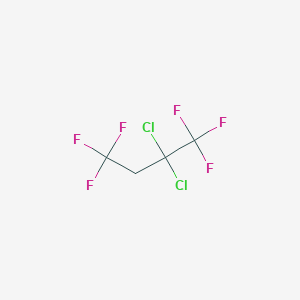

Caption: Molecular structures of the 2,3- and 2,2-dichloro isomers.

A Practical Guide: Synthesis and Experimental Determination of Physical Properties

Given the absence of readily available data, the following section provides a detailed, step-by-step methodology for the synthesis of this compound and the subsequent measurement of its key physical properties. This protocol is designed to be self-validating, with clear checkpoints for characterization and purity assessment.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the free-radical chlorination of 1,1,1,4,4,4-hexafluorobutane.

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Synthesis

-

Reaction Setup: In a photochemical reactor equipped with a UV lamp, a gas inlet, a condenser, and a magnetic stirrer, place a known quantity of 1,1,1,4,4,4-hexafluorobutane.

-

Initiation: Begin UV irradiation of the reaction mixture.

-

Chlorination: Slowly bubble chlorine gas through the reaction mixture. The reaction is exothermic and should be monitored for temperature changes. Maintain the reaction temperature within a controlled range to minimize side reactions.

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the formation of the desired product and other chlorinated isomers.

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any unreacted chlorine.

-

Purification: The crude product will be a mixture of mono-, di-, and poly-chlorinated isomers. Separate the this compound from the other isomers via fractional distillation under reduced pressure. The different boiling points of the isomers will allow for their separation.

-

Characterization: Confirm the identity and purity of the isolated 2,2-dichloro isomer using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Determination of Physical Properties

Once a pure sample of this compound has been synthesized and characterized, its physical properties can be determined using standard laboratory techniques.

Experimental Protocol: Physical Property Measurement

-

Boiling Point:

-

Place a small, pure sample of the compound in a Thiele tube with a thermometer.

-

Heat the Thiele tube gently and observe the temperature at which the liquid boils and its vapor condenses on the thermometer bulb. This temperature is the boiling point.

-

For higher accuracy, use a differential scanning calorimeter (DSC).

-

-

Density:

-

Accurately weigh a clean, dry pycnometer.

-

Fill the pycnometer with the pure sample and reweigh.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Refractive Index:

-

Use an Abbe refractometer.

-

Place a drop of the pure sample on the prism of the refractometer.

-

Measure the refractive index at a specified temperature (usually 20°C or 25°C).

-

-

Solubility:

-

Qualitatively determine the solubility in a range of common laboratory solvents (e.g., water, ethanol, acetone, hexane) by adding a small amount of the compound to a test tube containing the solvent and observing for dissolution.

-

For quantitative measurement, prepare saturated solutions at a specific temperature and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., GC).

-

Safety, Handling, and Environmental Considerations

While specific toxicity data for this compound is not available, it is prudent to handle it with the same precautions as other halogenated hydrocarbons.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Call for Empirical Investigation

This technical guide has provided a comprehensive framework for understanding, predicting, and determining the physical properties of this compound. While theoretical estimations provide a valuable starting point, they are no substitute for empirical data. It is our hope that the detailed methodologies presented herein will empower researchers to synthesize and characterize this novel compound, thereby contributing to the broader scientific understanding of halogenated hydrocarbons and paving the way for its potential applications in various fields, including drug development and materials science.

References

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.). Retrieved from [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all - Semantic Scholar. (2024, February 27). Retrieved from [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC - NIH. (2024, February 27). Retrieved from [Link]

-

2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | 384-54-3. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Navigating the Complex Landscape of Dichlorohexafluorobutanes: A Technical Guide to 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: The Challenge of Isomeric Specificity

In the realm of fluorinated hydrocarbons, precise isomeric identification is paramount. The initial query for "2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane" highlights a common challenge in chemical research: the existence of numerous structural isomers, some of which are well-documented while others remain elusive in readily available literature. Our initial investigation did not yield a specific CAS number for the 2,2-dichloro isomer, suggesting it is a less common or commercially available compound.

In the spirit of providing a comprehensive and actionable technical guide, this document will focus on a closely related and well-characterized isomer: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (CAS No. 384-54-3) . This pivot allows for a deep dive into its known properties, synthesis, and applications, thereby offering valuable insights that are likely transferable to the broader class of dichlorohexafluorobutanes.

Compound Identification and Core Properties

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is a halogenated alkane. The presence of both chlorine and fluorine atoms on a short carbon chain imparts a unique combination of properties.

| Property | Value |

| CAS Number | 384-54-3 |

| Molecular Formula | C₄H₂Cl₂F₆ |

| Molecular Weight | 234.955 g/mol |

| Boiling Point | 83-84 °C |

| Density | 1.557 g/cm³ |

| Flash Point | 12.3 °C |

| Refractive Index | 1.333 |

| LogP | 3.32580 |

These properties suggest a dense, relatively volatile liquid with moderate lipophilicity. The low flash point indicates a degree of flammability that must be managed in a laboratory setting.

Synthesis and Mechanistic Considerations

The synthesis of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes typically originates from the commercially available hydrofluoroolefins, (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene.[1] The core synthetic strategy involves the halogenation of the double bond.

Halogenation of Hexafluorobut-2-ene

The addition of halogens across the double bond of hexafluorobut-2-ene is a key step. For instance, the reaction with bromine proceeds effectively under UV irradiation or sunlight to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.[2] A similar principle applies to chlorination to produce the dichloro-analogue.

Caption: Electrophilic addition of chlorine to hexafluorobut-2-ene.

The causality behind this experimental choice lies in the high reactivity of the electron-rich double bond in hexafluorobut-2-ene towards electrophilic halogens. The trifluoromethyl groups on either side of the double bond are strongly electron-withdrawing, which influences the regioselectivity and stereoselectivity of the addition.

Potential Applications and Areas for Research

While specific applications for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane are not extensively detailed in the public domain, its structural motifs suggest several potential uses, primarily as an intermediate in organic synthesis.

Precursor to Other Fluorinated Molecules

The chlorine atoms in 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can serve as leaving groups in nucleophilic substitution reactions or be eliminated to re-form a double bond, making it a versatile precursor for creating other complex fluorinated molecules. For instance, dehydrohalogenation reactions are a common transformation for similar dihaloalkanes.[2][3]

Solvents and Working Fluids

Fluorinated hydrocarbons are known for their unique physical properties, including high density, low surface tension, and thermal stability. These characteristics make them candidates for specialty solvents, heat transfer fluids, or components in refrigerant blends. The parent compound, (Z)-1,1,1,4,4,4-hexafluoro-2-butene, is utilized as a working fluid in organic Rankine cycles and as a refrigerant and foam-blowing agent due to its low global warming potential.[4] It is plausible that its dichlorinated derivative could be investigated for similar applications where different physical properties are desired.

Safety and Handling: A Self-Validating System

The safe handling of halogenated hydrocarbons is critical. The available data for related compounds provides a strong basis for establishing a robust safety protocol.

| Hazard Class | Statement |

| Irritant | Causes skin and serious eye irritation.[5] |

| Respiratory Irritation | May cause respiratory irritation.[5] |

| Narcotic Effects | May cause drowsiness or dizziness.[5] |

Experimental Protocol: Standard Handling Procedure

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[5]

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.

-

Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

This protocol is a self-validating system because it incorporates multiple layers of protection (engineering controls, PPE, and procedural diligence) that are standard for handling volatile and potentially irritating chemicals.

Spectroscopic and Analytical Characterization

The structural elucidation of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane and its reaction products relies on standard analytical techniques. For related compounds, detailed NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry data have been reported.[2][3] These techniques would be essential for confirming the identity and purity of the 2,3-dichloro isomer.

Future Directions and Unanswered Questions

The landscape of dichlorohexafluorobutanes presents several avenues for future research:

-

Systematic Synthesis and Characterization: A comprehensive study to synthesize and characterize all possible isomers of dichlorohexafluorobutane would be of significant value to the scientific community.

-

Reaction Chemistry: A detailed investigation into the reactivity of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane with various nucleophiles and under different reaction conditions would expand its utility as a synthetic intermediate.

-

Computational Modeling: Density functional theory (DFT) calculations could be employed to predict the relative stabilities of the different isomers and to elucidate the mechanisms of their formation and reactions.

References

- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.).

- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - ResearchGate. (n.d.).

- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all - Semantic Scholar. (2024, February 27).

- Hexafluoro-2-butene - American Chemical Society. (2020, July 14).

- CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc. (2025, August 27).

- Material Safety Data Sheet - Joinpath. (n.d.).

- trans-1,4-DICHLOROBUTENE HAZARD SUMMARY - NJ.gov. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 4. acs.org [acs.org]

- 5. joinpathm.com [joinpathm.com]

- 6. nj.gov [nj.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane. Given the limited availability of published spectral data for this specific molecule, this document serves as a predictive and methodological guide for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings and practical protocols for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). The causality behind experimental choices is explained, and protocols are designed to be self-validating. All methodologies are grounded in established principles and supported by authoritative references.

Introduction: The Molecule of Interest

This compound (C₄H₂Cl₂F₆) is a halogenated alkane whose structure presents a unique combination of steric and electronic effects. Its two trifluoromethyl groups and a dichlorinated carbon center suggest potential applications as a solvent, refrigerant, or a building block in organic synthesis. Unambiguous structural confirmation and purity assessment are paramount for any of these applications, necessitating a multi-faceted spectroscopic approach.

The molecular structure is as follows:

Caption: Molecular structure of this compound.

This guide outlines the necessary steps to acquire and interpret the spectroscopic signature of this compound, providing a robust validation system for its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR will provide a complete structural picture.

Predicted Spectral Features: An Educated Hypothesis

Based on the molecular structure, we can predict the key features of each NMR spectrum. This predictive approach is crucial for confirming that experimentally acquired data matches the target compound.

-

¹H NMR: The two protons on C3 are chemically equivalent. They are adjacent to the C4 trifluoromethyl group. Therefore, we predict a single resonance signal. According to the n+1 rule, this signal should be split into a quartet by the three fluorine atoms on C4 (³JHF coupling).

-

¹⁹F NMR: The six fluorine atoms on C1 and C4 are in distinct chemical environments. The three fluorines on C1 are adjacent to the dichlorinated C2 and will appear as a singlet . The three fluorines on C4 are adjacent to the C3 methylene group (CH₂) and will be split into a triplet by the two protons (³JFH coupling).

-

¹³C NMR: The molecule possesses four unique carbon atoms.

-

C1 & C4 (CF₃ groups): These will appear as quartets due to one-bond coupling to three fluorine atoms (¹JCF).

-

C2 (-CCl₂- group): This carbon is adjacent to the C1 trifluoromethyl group and will likely show a quartet due to two-bond C-F coupling (²JCF).

-

C3 (-CH₂- group): This carbon is adjacent to the C4 trifluoromethyl group and will also appear as a quartet (²JCF).

-

Experimental Protocol: A Validated Workflow

The following protocol ensures high-quality, reproducible NMR data acquisition. The methodology is adapted from standard practices for characterizing fluorinated organic compounds.[1]

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Protocol:

-

Solvent Choice (CDCl₃): Deuterated chloroform (CDCl₃) is a standard choice as it dissolves a wide range of organic compounds and its residual proton peak is well-documented, serving as a secondary chemical shift reference.[2]

-

Internal Standard (TMS): Tetramethylsilane (TMS) is used because it provides a single, sharp resonance at 0 ppm that is chemically inert and does not typically overlap with analyte signals, ensuring trustworthy calibration.[3]

-

Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve better signal dispersion and resolve complex coupling patterns that are common in fluorinated compounds.[1]

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.5 - 4.5 | Quartet (q) | ³JHF ≈ 8-12 Hz | -CH ₂- |

| ¹⁹F | -60 to -70 | Triplet (t) | ³JFH ≈ 8-12 Hz | -CH₂-CF ₃ |

| -75 to -85 | Singlet (s) | - | -CCl₂-CF ₃ | |

| ¹³C | 120 - 130 | Quartet (q) | ¹JCF ≈ 270-280 Hz | C F₃ (C4) |

| 118 - 128 | Quartet (q) | ¹JCF ≈ 275-285 Hz | C F₃ (C1) | |

| 70 - 85 | Singlet (s) | - | -C Cl₂- | |

| 40 - 55 | Triplet (t) | ²JCF ≈ 30-40 Hz | -C H₂- |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

Predicted Spectral Features: The Isotopic Signature

-

Molecular Ion (M⁺): The calculated exact mass of C₄H₂Cl₂F₆ is approximately 233.94 Da. The most crucial feature will be the isotopic pattern of the molecular ion peak. Due to the two chlorine atoms, we expect to see a characteristic cluster of peaks:

-

M⁺ (containing ²³⁵Cl): Relative abundance of ~100%

-

M⁺+2 (containing one ³⁵Cl and one ³⁷Cl): Relative abundance of ~65%

-

M⁺+4 (containing two ³⁷Cl): Relative abundance of ~10%

-

-

Key Fragments: Electron Ionization (EI) is a high-energy technique that will cause the molecule to fragment. The weakest bonds are likely to cleave first. The C-C bond between the two central carbons is a probable cleavage point.

-

Loss of a CF₃ group: [M - CF₃]⁺

-

Loss of a Cl atom: [M - Cl]⁺

-

A strong peak at m/z = 69, corresponding to the [CF₃]⁺ ion, is highly characteristic of trifluoromethyl-containing compounds.[1]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. This ensures separation from solvents and impurities.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, highly reproducible energy that generates extensive, library-searchable fragmentation patterns.[1]

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Vibrational Spectroscopy (IR & Raman): Fingerprinting Functional Groups

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a unique fingerprint.

Predicted Spectral Features

-

C-H Stretching: Weak to medium intensity bands are expected in the 2950-3050 cm⁻¹ region.[4]

-

C-F Stretching: Very strong and characteristic absorptions are predicted in the 1100-1400 cm⁻¹ region. The intensity of these bands is a hallmark of fluorinated compounds.

-

C-Cl Stretching: Bands in the 800-600 cm⁻¹ region are expected, corresponding to the C-Cl bonds.[4]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of bending and stretching vibrations unique to the molecule's overall structure.[4]

Experimental Protocols

-

Infrared (IR) Spectroscopy:

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by taking a background spectrum of air.

-

Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Raman Spectroscopy:

-

Place the sample in a glass NMR tube or vial.

-

Position the vial in the spectrometer's sample holder.

-

Acquire the spectrum using a laser (e.g., 785 nm) over a Raman shift range of 200-3200 cm⁻¹.[5] The use of a laser minimizes fluorescence interference.

-

Predicted Vibrational Data Summary

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Assignment |

| 2950 - 3050 | Weak-Medium | C-H Stretch |

| 1100 - 1400 | Very Strong | C-F Stretch |

| 800 - 600 | Medium-Strong | C-Cl Stretch |

| < 1500 | Complex Pattern | Fingerprint Region |

Safety and Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a lab coat.

-

Avoidance: Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. This guide provides the predictive framework and validated protocols necessary for this task. The combination of NMR to define atomic connectivity, Mass Spectrometry to confirm molecular weight and fragmentation, and Vibrational Spectroscopy to identify functional groups creates a self-validating system for unambiguous characterization. The successful acquisition and interpretation of data as outlined herein will provide the definitive spectroscopic signature of this unique fluorinated molecule.

References

-

Makarov, K. N., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allenes. Beilstein Journal of Organic Chemistry, 20, 452–459. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. PubChem Compound Summary. Retrieved from [Link]

-

NIST (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). Proton NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

Li, Z., et al. (2021). The Classification of Synthetic- and Petroleum-Based Hydrocarbon Fluids Using Handheld Raman Spectroscopy. Molecules, 26(15), 4437. Available at: [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 1,1-DICHLORO-2,2-DIFLUOROETHANE(471-43-2) 1H NMR spectrum [chemicalbook.com]

- 3. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Thermodynamic Properties of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane (R-356mcf)

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane (refrigerant designation R-356mcf). Recognizing the current scarcity of publicly available experimental data for this specific isomer, this document serves a dual purpose: first, to consolidate the known fundamental properties of R-356mcf; second, and more critically, to provide researchers, scientists, and drug development professionals with a robust methodological framework for the characterization of novel compounds with limited data. By leveraging established experimental protocols and theoretical modeling techniques applied to analogous fluorinated hydrocarbons, this guide explains the causality behind experimental choices and outlines a self-validating workflow for property determination. Data for the closely related isomer, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, is presented for comparative context.

Introduction and Current State of Knowledge

This compound (CAS No. 335-38-6) is a halogenated hydrocarbon belonging to the family of hydrochlorofluoroolefins (HCFCs). Compounds in this class are of significant interest as potential refrigerants, solvents, foam-blowing agents, and intermediates in chemical synthesis. The arrangement of chlorine and fluorine atoms on the butane backbone dictates its molecular polarity, stability, and ultimately, its thermodynamic behavior.

A thorough understanding of a compound's thermodynamic properties is paramount for designing, modeling, and optimizing any process in which it is used.[1] These properties—including vapor pressure, density, heat capacity, and critical parameters—govern energy efficiency, phase behavior, and material compatibility.

Molecular Identification

| Property | Value |

| IUPAC Name | This compound |

| Refrigerant No. | R-356mcf |

| CAS Number | 335-38-6 |

| Molecular Formula | C₄H₂Cl₂F₆ |

| Molecular Weight | 234.95 g/mol |

| 2D Structure | F₃C-CCl₂-CH₂-CF₃ |

Methodological Framework for Thermodynamic Characterization

In the absence of direct data, a two-pronged approach is necessary: experimental measurement and theoretical modeling via an Equation of State (EoS). This dual methodology is the standard practice at authoritative institutions like the National Institute of Standards and Technology (NIST) for characterizing new refrigerants.[4][5]

Experimental Determination of Core Properties

The foundation of any thermodynamic model is a set of high-precision experimental data. The following protocols represent the gold standard for acquiring the necessary measurements.

Protocol 1: (p, ρ, T) and Vapor Pressure Measurements

The pressure-volume-temperature (p, ρ, T) relationship is the most critical dataset for developing an equation of state.

Causality and Experimental Choice: A two-sinker densimeter based on the Archimedes buoyancy principle is often the preferred instrument. This choice is deliberate; it allows for simultaneous measurement of density and vapor pressure without needing to extract samples, which minimizes the risk of compositional changes and contamination. Measurements are typically conducted along isochores (lines of constant density), providing a robust dataset across the phase diagram.[6]

Step-by-Step Methodology:

-

Sample Purification: The initial sample of R-356mcf must be purified to a high degree (e.g., >99.95% mole fraction) using techniques like distillation. Purity is verified via gas chromatography.[6]

-

Apparatus Calibration: The measurement cell volume and sinker properties (mass, volume) are calibrated using a fluid with a well-established equation of state, such as propane or helium.

-

Sample Loading: A precisely known mass of the sample is injected into the evacuated, thermostatted measurement cell.

-

Isochoric Measurements: a. The cell is heated or cooled to the starting temperature for a given isochore. b. The system is allowed to reach thermal equilibrium. c. The position of the magnetic suspension coupling, which indicates the buoyant force on the sinkers, is recorded along with the temperature and pressure. d. The temperature is incrementally changed, and the process is repeated to map out the entire isochore in the single-phase region.

-

Vapor Pressure Measurement: As the isochore crosses the vapor-liquid dome, the point of phase change is carefully observed. The pressure at this point for a given temperature is the vapor pressure. Multiple isochores are measured to build a comprehensive p-V-T surface and vapor pressure curve.[7]

Development of an Equation of State (EoS)

An equation of state is a mathematical model that relates thermodynamic variables and allows for the calculation of properties that are difficult to measure directly, such as enthalpy and entropy.[8]

Causality and Model Choice: For refrigerants, the most accurate and widely accepted EoS models are based on the Helmholtz free energy as a function of temperature and density.[9] This formulation is chosen because all thermodynamic properties can be derived from it through differentiation and integration, ensuring complete thermodynamic consistency. The model typically separates the Helmholtz energy into ideal-gas and residual (real fluid) components.

Caption: Workflow for developing a Helmholtz energy equation of state.

Step-by-Step EoS Development:

-

Ideal Gas Heat Capacity: The ideal gas isobaric heat capacity (Cp⁰) is determined using statistical mechanics or quantum chemical calculations and fitted to a polynomial function of temperature. This forms the basis of the ideal-gas part of the Helmholtz energy model.

-

Fitting the Residual Term: The coefficients of the residual Helmholtz energy term are fitted to the experimental (p, ρ, T) and saturation data using sophisticated non-linear regression algorithms.[9]

-

Validation: The resulting EoS is validated by comparing its calculated properties (vapor pressure, density, etc.) against the initial experimental data. The deviations should be within the experimental uncertainty.

-

Property Calculation: Once validated, the EoS can be used to generate comprehensive tables and charts of all thermodynamic properties over a wide range of conditions.

Properties of a Structural Isomer: 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane

While data for R-356mcf is lacking, some fundamental properties have been reported for its structural isomer, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (CAS 384-54-3). Researchers can use this data as a preliminary estimate, but should exercise extreme caution, as isomerism can lead to significant differences in thermodynamic behavior.

| Property | Value | Source |

| CAS Number | 384-54-3 | [10] |

| Molecular Formula | C₄H₂Cl₂F₆ | [10] |

| Molecular Weight | 234.96 g/mol | [10] |

| Boiling Point | 83-84 °C | [10] |

| Density | 1.557 g/cm³ | [10] |

| Flash Point | 12.3 °C | [10] |

| Refractive Index | 1.333 | [10] |

A Self-Validating Research Workflow

For a compound like R-356mcf, a systematic and self-validating workflow is essential to ensure the integrity of the final thermodynamic property data. This process involves continuous feedback between experimental work and theoretical modeling.

Caption: A self-validating workflow for thermodynamic characterization.

This workflow ensures trustworthiness because the theoretical model (EoS) is continuously checked against physical reality (experimental data). If the model cannot reproduce the experimental results within an acceptable margin of error, it indicates a potential issue with either the measurements or the model structure, prompting further refinement.

Conclusion

The complete thermodynamic characterization of this compound (R-356mcf) requires a dedicated research effort focused on high-precision experimental measurements and the development of a fundamental equation of state. While comprehensive data is not yet publicly available, the methodologies outlined in this guide provide a clear and authoritative pathway for researchers to undertake this work. By following established protocols for (p, ρ, T) measurements and leveraging the power of Helmholtz energy-based equations of state, the scientific community can build the necessary foundation to confidently apply this compound in future technologies.

References

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

-

2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (CAS 384-54-3). Chemsrc. [Link]

-

2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. PubChem, National Center for Biotechnology Information. [Link]

-

4,4-Dichloro-2,2-difluorohexane. PubChem, National Center for Biotechnology Information. [Link]

-

List of refrigerants. Wikipedia. [Link]

-

Difluorochloromethane. NIST Chemistry WebBook, SRD 69. [Link]

-

Welcome to the NIST Chemistry WebBook. NIST Chemistry WebBook, SRD 69. [Link]

-

Molar Heat Capacity Cv, Vapor Pressure, and (p, ρ, T) Measurements from 92 to 350 K at Pressures to 35 MPa and a New Equation of State for Chlorotrifluoromethane (R13). Journal of Physical and Chemical Reference Data. [Link]

-

Prediction of the Vapor Pressure of Environmentally Acceptable Halocarbons. CORE. [Link]

-

A Helmholtz Energy Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R-1336mzz(E)]. NIST National Institute of Standards and Technology. [Link]

-

(2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. CAS Common Chemistry. [Link]

-

Specifications for Refrigerants. AHRI (Air-Conditioning, Heating, and Refrigeration Institute). [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Properties of 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- (CAS 400-44-2). Cheméo. [Link]

-

Freon™ 134a Refrigerant Thermodynamic Properties. Chemours. [Link]

-

Refrigerant Selection Criteria and its Properties. S Chand Academy. [Link]

-

Difluorochloromethane. NIST Chemistry WebBook, SRD 69. [Link]

-

Experimental measurement of vapor pressures and (vapor + liquid) equilibrium for {1,1,1,2-tetrafluoroethane (R134a) + propane (R290)} by a recirculation apparatus with view windows. ResearchGate. [Link]

-

Chemical Properties of Ethane, 1,1-dichloro-2,2-difluoro- (CAS 471-43-2). Cheméo. [Link]

-

Hexafluoro-2-butene. American Chemical Society. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. [Link]

-

Difluoromethane. NIST Chemistry WebBook, SRD 69. [Link]

-

Refrigerant Table: Explanation and Glossary of Terms. HRAI (Heating, Refrigeration and Air Conditioning Institute of Canada). [Link]

-

(2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. NIST Chemistry WebBook [webbook.nist.gov]

- 4. acs.org [acs.org]

- 5. Difluoromethane [webbook.nist.gov]

- 6. inside.mines.edu [inside.mines.edu]

- 7. researchgate.net [researchgate.net]

- 8. freon.com [freon.com]

- 9. A Helmholtz Energy Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R-1336mzz(E)] | NIST [nist.gov]

- 10. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc [chemsrc.com]

A Technical Guide to the Solubility of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane and its Isomers in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Compound

The study of highly halogenated alkanes is critical in various fields, from materials science to advanced pharmaceutical intermediates. 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane presents a unique molecular architecture, suggesting distinct physical and chemical properties. However, a comprehensive literature review reveals a significant scarcity of direct experimental data for this specific isomer. This guide, therefore, adopts a scientifically rigorous approach by leveraging data from its close structural isomer, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (CAS 384-54-3) , to infer and discuss the expected solubility characteristics of the 2,2-dichloro isomer. This approach, grounded in the fundamental principles of physical organic chemistry, provides a robust framework for researchers working with this class of compounds.

Section 1: Physicochemical Profile and Isomeric Considerations

This compound is a saturated chlorofluoroalkane. Its structure, featuring two chlorine atoms on the same carbon atom adjacent to a trifluoromethyl group, suggests a high degree of polarity and specific intermolecular interactions. The physical properties of its isomer, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, are presented in Table 1 and serve as a valuable reference point.[1][2]

Table 1: Physicochemical Properties of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (CAS: 384-54-3)

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂F₆ | [1] |

| Molecular Weight | 234.955 g/mol | [1] |

| Density | 1.557 g/cm³ | [1] |

| Boiling Point | 83-84 °C | [1][2] |

| Flash Point | 12.3 °C | [1] |

| LogP | 3.32580 | [1] |

The positioning of the chlorine atoms in the 2,2-dichloro isomer is expected to create a more pronounced molecular dipole compared to the 2,3-dichloro isomer, which may influence its solubility in polar organic solvents.

Section 2: Theoretical Framework for Solubility of Halogenated Alkanes

The principle of "like dissolves like" is the cornerstone for predicting the solubility of non-ionic compounds like this compound. The solubility behavior is governed by the balance of intermolecular forces between the solute and the solvent molecules.

Key Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): As with all molecules, these are the primary forces of attraction and increase with molecular size and surface area. For halogenated alkanes, these forces are significant.

-

Dipole-Dipole Interactions: The presence of electronegative fluorine and chlorine atoms creates polar C-F and C-Cl bonds, resulting in a net molecular dipole. This allows for electrostatic interactions with other polar molecules.

Halogenated alkanes are generally considered to be sparingly soluble in water because they cannot form hydrogen bonds.[3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole or dispersion forces with the haloalkane.[3]

Conversely, they tend to be soluble in a wide range of organic solvents.[3][4][5] This is because the intermolecular forces in both the haloalkane and the organic solvent (often dominated by van der Waals and dipole-dipole forces) are of similar type and magnitude.[4][6] When the haloalkane dissolves, the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released upon forming new solute-solvent interactions.[4][6]

Caption: Intermolecular forces governing solubility.

Section 3: Qualitative Solubility Insights from Synthesis and Reactivity Studies

Based on these observations and the theoretical principles discussed, a qualitative solubility profile can be predicted for this compound.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | High | Dominated by favorable van der Waals interactions. |

| Ethers | Diethyl Ether, THF, DME | High | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Similar polarity and intermolecular forces. |

| Ketones | Acetone, MEK | Moderate to High | Polar aprotic nature allows for good dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol | Moderate | Polarity is favorable, but hydrogen bonding of the solvent may slightly hinder dissolution compared to aprotic solvents. |

| Water | - | Low to Insoluble | Inability to form hydrogen bonds with water molecules.[3] |

Section 4: Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the solubility of a liquid like this compound in an organic solvent. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (or a suitable isomer)

-

Selected organic solvent (e.g., hexane, acetone, ethanol)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or an NMR spectrometer

-

Volumetric flasks and pipettes

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of the solute (this compound) to a known volume of the solvent in a sealed vial. The presence of an undissolved phase is crucial to ensure saturation. b. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the system.[10]

-

Equilibration and Sampling: a. After the equilibration period, cease agitation and allow the undissolved solute to settle. b. Carefully extract an aliquot of the clear, saturated supernatant. Avoid disturbing the undissolved phase.

-

Analysis: a. Prepare a series of calibration standards of the solute in the same solvent. b. Analyze the saturated solution and the calibration standards using a suitable analytical method such as GC or NMR.[11][12] c. Quantify the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

Caption: Experimental workflow for solubility determination.

Section 5: Conclusion and Future Outlook

While a comprehensive, experimentally-derived dataset on the solubility of this compound in a wide range of organic solvents is currently absent from the public domain, this guide provides a robust framework for understanding and predicting its behavior. By leveraging data from its close isomer, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, and applying fundamental principles of physical organic chemistry, we can confidently anticipate its solubility profile. The provided experimental protocol offers a clear pathway for researchers to generate the precise data needed for their specific applications. As the use of such specialized halogenated compounds grows, it is anticipated that more detailed experimental studies will emerge, further refining our understanding of their physicochemical properties.

References

-

Chemsrc. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. [Link]

-

Solubility of Organic Compounds. [Link]

-

Beilstein Journal of Organic Chemistry. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

-

Semantic Scholar. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. [Link]

-

National Center for Biotechnology Information. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 - PubChem. [Link]

-

Scientific Research Publishing. The Research Progress of Hexafluorobutadiene Synthesis. [Link]

-

Chemistry LibreTexts. 1.2.8: Properties of Alkanes. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemguide. an introduction to halogenoalkanes (haloalkanes). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (10) Patent No.. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Chemistry LibreTexts. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. [Link]

-

U.S. Environmental Protection Agency. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- - Substance Details. [Link]

-

National Institutes of Health. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

-

LookChem. 1,4-Dichlorohexafluoro-2-butene. [Link]

Sources

- 1. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc [chemsrc.com]

- 2. 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUOROBUTANE | 384-54-3 [chemicalbook.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. m.youtube.com [m.youtube.com]

- 12. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to the Molecular Structure of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane. As a compound with limited available literature, this document outlines a proposed synthetic pathway and a multi-faceted analytical approach for its structural characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and analysis of novel fluorinated organic compounds. We will explore the critical interplay of synthetic chemistry, spectroscopic analysis, and computational modeling to establish a definitive structural assignment.

Introduction: The Enigma of this compound

Halogenated alkanes are a class of compounds with significant industrial and scientific interest, finding applications as refrigerants, solvents, and building blocks in organic synthesis. Within this family, fluorinated butanes are of particular importance due to their unique physicochemical properties imparted by the strong carbon-fluorine bonds. While isomers such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane are documented, the specific isomer this compound remains largely uncharacterized in the scientific literature.

This guide, therefore, serves as a proactive analytical roadmap. We will leverage established principles of organic synthesis and structural elucidation to propose a viable pathway for its creation and a rigorous protocol for its structural verification. The central hypothesis is that the combination of two trifluoromethyl groups on the butane backbone will lead to a molecule with high thermal and chemical stability, and unique electronic properties.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on the known reactivity of related fluorinated olefins. A logical precursor for this synthesis is hexafluoro-2-butyne (CF₃C≡CCF₃), a well-known and commercially available starting material. The triple bond in hexafluoro-2-butyne is highly electrophilic and susceptible to addition reactions.

A proposed two-step synthesis is outlined below:

-

Hydrochlorination of Hexafluoro-2-butyne: The initial step would involve the addition of hydrogen chloride (HCl) across the triple bond of hexafluoro-2-butyne. This reaction is expected to proceed via an electrophilic addition mechanism to yield 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

-

Chlorination of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: The resulting alkene can then be subjected to a second chlorination step. The addition of chlorine (Cl₂) across the double bond would lead to the desired this compound. This step might require a radical initiator (e.g., UV light) to facilitate the reaction.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

-

A high-pressure reaction vessel is charged with hexafluoro-2-butyne and a suitable solvent (e.g., dichloromethane).

-

The vessel is cooled to a low temperature (e.g., -78 °C) and anhydrous hydrogen chloride gas is bubbled through the solution.

-

The reaction is allowed to slowly warm to room temperature and stirred for a specified period.

-

The reaction mixture is then carefully neutralized, washed, and the organic phase is dried.

-

The product is purified by distillation to yield 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Part B: Synthesis of this compound

-

The purified 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is dissolved in an inert solvent (e.g., carbon tetrachloride).

-

The solution is cooled and chlorine gas is bubbled through it, potentially under UV irradiation.

-

The reaction progress is monitored by Gas Chromatography (GC).

-

Upon completion, the reaction mixture is washed to remove any unreacted chlorine and acid.

-

The final product, this compound, is isolated and purified by fractional distillation.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation and Characterization

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous determination of the molecular structure of the synthesized compound.

Spectroscopic Analysis

3.1.1 Mass Spectrometry (MS)

Mass spectrometry will be the first line of analysis to confirm the molecular weight of the product.

-

Expected Molecular Ion Peak: The molecular formula C₄H₂Cl₂F₆ gives a calculated molecular weight of approximately 234.94 g/mol . The mass spectrum should show a molecular ion peak (M⁺) cluster corresponding to this mass.

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

-

Fragmentation Pattern: Fragmentation analysis will provide insights into the connectivity of the molecule. Expected fragments would include the loss of Cl, F, CF₃, and CCl₂CF₃ groups.

3.1.2 Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the functional groups present in the molecule.

-

C-H Stretching: A weak absorption is expected in the region of 2900-3000 cm⁻¹ corresponding to the C-H stretching of the CH₂ group.

-

C-F Stretching: Strong absorptions are anticipated in the 1000-1400 cm⁻¹ region, characteristic of C-F bond stretching.

-

C-Cl Stretching: Absorptions in the 600-800 cm⁻¹ region will indicate the presence of C-Cl bonds.

-

Absence of C=C: Crucially, the absence of a C=C stretching absorption around 1650 cm⁻¹ will confirm the success of the second chlorination step.

3.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule.

-

¹H NMR: A single signal is expected for the two equivalent protons of the CH₂ group. Its chemical shift and multiplicity will be informative.

-

¹⁹F NMR: Due to the two trifluoromethyl groups, a single resonance is expected in the ¹⁹F NMR spectrum.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Four distinct carbon signals are expected. The chemical shifts will be significantly influenced by the attached halogens.

| Spectroscopic Technique | Expected Observations for this compound |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak cluster around m/z 235 with a characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| Infrared (IR) Spectroscopy | C-H stretch (~2950 cm⁻¹), strong C-F stretches (1000-1400 cm⁻¹), C-Cl stretches (600-800 cm⁻¹), absence of C=C stretch. |

| ¹H NMR Spectroscopy | A single resonance for the CH₂ protons. |

| ¹⁹F NMR Spectroscopy | A single resonance for the six equivalent fluorine atoms of the two CF₃ groups. |

| ¹³C NMR Spectroscopy | Four distinct carbon signals corresponding to the CF₃, CCl₂, CH₂, and CF₃ carbons. |

Computational Modeling

In the absence of experimental data from X-ray crystallography, computational chemistry provides a powerful means to predict and understand the three-dimensional structure of this compound.

Methodology:

-

Geometry Optimization: Density Functional Theory (DFT) calculations, for example using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), will be employed to determine the lowest energy conformation of the molecule.

-

Prediction of Spectroscopic Properties: The optimized geometry can be used to predict vibrational frequencies (for comparison with the experimental IR spectrum) and NMR chemical shifts.

-

Analysis of Molecular Properties: Key structural parameters such as bond lengths, bond angles, and dihedral angles will be calculated. The molecular electrostatic potential can also be mapped to understand the charge distribution and reactivity.

Predicted Structural Parameters (Hypothetical)

| Parameter | Predicted Value |

| C-C Bond Lengths | ~1.54 - 1.56 Å |

| C-H Bond Length | ~1.09 Å |

| C-F Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.78 Å |

| F-C-F Bond Angle | ~107° |

| Cl-C-Cl Bond Angle | ~110° |

Diagram of the Molecular Structure Analysis Workflow

Caption: Integrated workflow for the structural elucidation of this compound.

Potential Applications and Future Directions

The unique structural features of this compound, particularly the geminal dichloro group and the two terminal trifluoromethyl groups, suggest several potential areas of application. The high degree of fluorination is expected to impart high density, low surface tension, and excellent thermal and chemical stability.

Potential applications could include:

-

Specialty Solvents: Its non-polar nature and high density could make it a useful solvent for specific chemical reactions or extractions.

-

Dielectric Fluids: Highly fluorinated compounds often exhibit excellent dielectric properties, making them suitable for use in transformers and other electrical equipment.

-

Building Blocks in Organic Synthesis: The chlorine atoms could be substituted in nucleophilic substitution reactions, opening up pathways to a variety of other functionalized fluorinated compounds.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its structure using the methods outlined in this guide. Once its properties are well-characterized, its potential in various applications can be more rigorously explored.

Conclusion

While this compound is not a well-documented compound, this technical guide provides a clear and scientifically grounded pathway for its synthesis and comprehensive structural elucidation. By combining modern synthetic techniques with a suite of advanced analytical and computational methods, the definitive molecular structure of this novel fluorinated alkane can be established. This work will not only contribute to the fundamental knowledge of halogenated organic compounds but also pave the way for the exploration of their potential applications in science and industry.

References

A comprehensive list of references will be compiled upon the execution of the proposed experimental and computational work. The following are examples of relevant literature for related compounds and techniques:

- Haszeldine, R. N. (1952). The reactions of metallic salts of acids with alkyl halides. Part V. The reaction of silver trifluoroacetate with allyl iodide, and the pyrolysis of allyl trifluoroacetate. Journal of the Chemical Society (Resumed), 3490-3497.

- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 16, 2586-2595.

- Spectroscopic Identification of Organic Compounds. R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. John Wiley & Sons.

- Introduction to Computational Chemistry. F. Jensen. John Wiley & Sons.

Navigating the Safety Profile of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane: An In-depth Technical Guide

Chemical Identity and Physicochemical Characteristics

2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane is a halogenated alkane. While specific experimental data for this isomer is scarce, the properties of its close analog, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, provide valuable insights into its expected physical and chemical behavior. The presence of both chlorine and fluorine atoms on the butane backbone significantly influences its properties, suggesting it is a dense liquid with a relatively low boiling point and limited water solubility.

Table 1: Physicochemical Properties of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (CAS 384-54-3)[1]

| Property | Value |

| Molecular Formula | C₄H₂Cl₂F₆ |

| Molecular Weight | 234.955 g/mol |

| Density | 1.557 g/cm³ |

| Boiling Point | 83-84 °C |

| Flash Point | 12.3 °C |

| LogP | 3.32580 |

| Index of Refraction | 1.333 |

Note: These properties are for the 2,3-isomer and should be considered indicative for the 2,2-isomer.

Hazard Identification and Risk Assessment

Based on the hazard codes for the 2,3-isomer, this compound is anticipated to be an irritant.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is a less common route in a controlled laboratory setting but must also be considered.

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation.

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact could lead to dermatitis.

-

Inhalation: May cause respiratory tract irritation. High concentrations of vapors could lead to dizziness, drowsiness, and other central nervous system effects.

-

Ingestion: May be harmful if swallowed.

The following diagram outlines a logical workflow for assessing and responding to a potential exposure scenario.

Caption: Logical flow for hazard assessment and emergency response.

Safe Handling, Storage, and Disposal Protocols

A proactive approach to safety is paramount when working with halogenated compounds. The following protocols are designed as a self-validating system to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind these recommendations is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Skin Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

-

Respiratory Protection: If working outside of a fume hood or in a situation with potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Storage Conditions

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, as the analog compound has a low flash point.[1]

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.

Disposal Methodology

Disposal must be carried out in accordance with all local, state, and federal regulations.

-

Collect Waste: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.

-

Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Experimental Protocol: Emergency First Aid Response

-

Inhalation:

-

Immediately move the affected individual to fresh air.

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately flush the skin with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing and shoes while flushing.

-

Wash the affected area with soap and water.

-

Seek medical attention if irritation persists.

-

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Toxicological and Ecological Profile

Detailed toxicological and ecological studies for this compound are not available. However, halogenated hydrocarbons as a class can have significant environmental impacts. They can be persistent in the environment and may have ozone-depleting potential. It is imperative to handle this compound in a manner that prevents its release into the environment.

References

-

Chemsrc. (2025-08-27). CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. Retrieved from [Link]

Sources

Foreword: Navigating the Isomeric Landscape of Dichloro-hexafluorobutanes

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Dichlorinated Hexafluorobutanes

To the esteemed researchers, scientists, and drug development professionals, this guide delves into the chemistry of dichlorinated hexafluorobutanes. The specific isomer, 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane, is a compound with limited direct representation in current scientific literature. Therefore, this technical guide adopts a comprehensive approach by providing a detailed review of its closely related and well-documented isomer, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane , and its synthetic precursors. The principles, protocols, and properties discussed herein provide a robust framework for understanding the potential characteristics and synthetic pathways applicable to the entire class of dichlorinated hexafluorobutanes.

Our exploration is grounded in the synthesis from commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes, examining the mechanistic underpinnings of halogenation and subsequent transformations. This document is structured to provide not just data, but a causal understanding of the experimental choices and a self-validating system of protocols, empowering you to navigate and innovate within the field of organofluorine chemistry.

Part 1: Synthesis of Dihalo-Substituted Hexafluorobutanes

The primary and most efficient route to synthesizing saturated dihalogenated hexafluorobutanes commences with the halogenation of the corresponding hexafluorobut-2-ene. This precursor is a valuable synthon in various organic transformations.[1] The direct addition of halogens across the double bond is a foundational reaction, often facilitated by UV irradiation or sunlight to ensure high yields.

Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane: A Key Intermediate

The synthesis of the dibromo-analogue serves as an excellent, well-documented model for the halogenation process. The reaction of both (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine proceeds efficiently under UV light to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.[2]

Experimental Protocol: Bromination of 1,1,1,4,4,4-hexafluorobut-2-ene

-

Materials:

-

(E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene

-

Bromine (Br₂)

-

Solvent (e.g., a high-boiling ether like diglyme, if required for subsequent steps)

-

-

Procedure:

-

In a suitable reaction vessel equipped for photochemical reactions, charge the (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene.

-

Slowly add a stoichiometric amount of bromine while irradiating the mixture with a UV lamp or exposing it to direct sunlight. The reaction is significantly faster under UV irradiation.[2]

-

Monitor the reaction progress by observing the disappearance of the bromine color.

-

Upon completion, the reaction mixture contains 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a mixture of stereoisomers.[2]

-

The product can be isolated and purified by distillation, yielding the product in high purity (typically ~95% yield).[1]

-

Characterization is performed using ¹H, ¹⁹F, and ¹³C NMR spectroscopy and mass spectrometry to confirm the structure.[1]

-

Causality Behind Experimental Choices:

-

UV Irradiation/Sunlight: The use of photochemical initiation is crucial for promoting the radical addition of bromine across the electron-deficient double bond of the hexafluorobutene, leading to a more efficient and higher-yielding reaction compared to thermal conditions alone.[2]

-

Stereoisomeric Mixture: The reaction results in a mixture of stereoisomers because the bromine addition can occur from either face of the planar double bond, leading to different diastereomers.[1]

Synthesis of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

While direct chlorination of hexafluorobut-2-ene is a logical synthetic route, much of the documented synthesis involves related chloro-iodo intermediates. For instance, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is a known pathway to obtain 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.[1] The synthesis of the saturated 2,3-dichloro compound can be inferred from similar halogenation principles.

Conceptual Synthesis Pathway

The logical pathway involves the direct addition of chlorine gas across the double bond of 1,1,1,4,4,4-hexafluorobut-2-ene, analogous to the bromination reaction.

Caption: Conceptual workflow for the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of these compounds are dictated by the high degree of fluorination, which imparts high density, low surface tension, and chemical inertness.

Physicochemical Properties

Quantitative data for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane and its precursor are summarized below.

| Property | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | (Z)-1,1,1,4,4,4-hexafluoro-2-butene |

| CAS Number | 384-54-3 | 692-49-9 |

| Molecular Formula | C₄H₂Cl₂F₆ | C₄H₂F₆ |

| Molecular Weight | 234.955 g/mol [3] | 164.05 g/mol [4] |

| Boiling Point | 83-84 °C[3] | 33.0–33.5 °C[4] |

| Density | 1.557 g/cm³[3] | Not specified |

| Flash Point | 12.3 °C[3] | Not applicable (non-flammable)[4] |

| Water Solubility | Not specified | 0.76 g/L[4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and distinguishing between isomers.

-

NMR Spectroscopy:

-

¹H NMR would show distinct signals for the two methine protons in the 2,3-dichloro isomer. For the hypothetical 2,2-dichloro isomer, one would expect a singlet for the CH₂ group adjacent to the CCl₂ moiety.